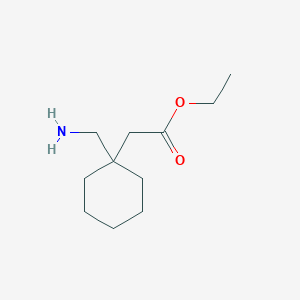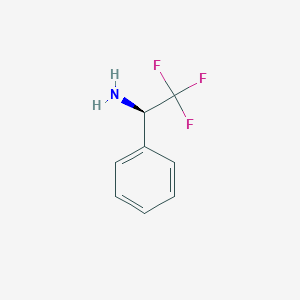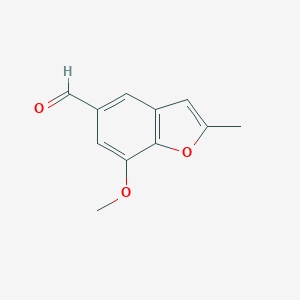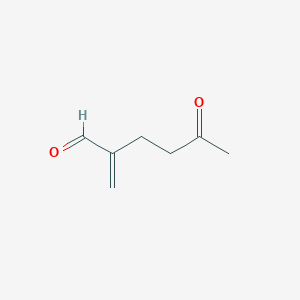
7-Atpcc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Atpcc is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of adenosine triphosphate (ATP) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-Atpcc is not fully understood. However, it is believed to work by modulating the activity of adenosine receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating brain function. By modulating adenosine receptor activity, 7-Atpcc may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
7-Atpcc has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the brain, which may contribute to its cognitive-enhancing effects. Additionally, 7-Atpcc has been shown to have anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Atpcc in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have a variety of potential therapeutic applications. However, one limitation of using 7-Atpcc in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 7-Atpcc. One area of research is to better understand its mechanism of action. This may help researchers to design more targeted experiments and may also lead to the development of more potent derivatives of the compound. Additionally, further research is needed to explore the potential therapeutic applications of 7-Atpcc, particularly in the treatment of inflammatory diseases and cognitive disorders.
Conclusion
In conclusion, 7-Atpcc is a compound with potential therapeutic applications in a variety of fields. Its synthesis method involves the reaction of 7-Atpcc with a chloroacetyl chloride derivative. 7-Atpcc has been shown to have anti-inflammatory properties and to improve cognitive function and memory. One advantage of using 7-Atpcc in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways. Future research on 7-Atpcc should focus on better understanding its mechanism of action and exploring its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 7-Atpcc involves the reaction of 7-Atpcc with a chloroacetyl chloride derivative. This reaction results in the formation of 7-Atpcc. The purity of the compound is important for its use in scientific research.
Aplicaciones Científicas De Investigación
7-Atpcc has been studied for its potential therapeutic applications in a variety of fields. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases. Additionally, 7-Atpcc has been studied for its potential to improve cognitive function and memory.
Propiedades
Número CAS |
128236-34-0 |
|---|---|
Fórmula molecular |
C22H22N6O9S2 |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3-hydroxy-4-oxopyridin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O9S2/c1-22(2,20(35)36)37-26-13(10-8-39-21(23)24-10)16(31)25-14-17(32)28-15(19(33)34)9(7-38-18(14)28)5-27-4-3-11(29)12(30)6-27/h3-4,6,8,14,18,30H,5,7H2,1-2H3,(H2,23,24)(H,25,31)(H,33,34)(H,35,36)/b26-13+/t14-,18-/m1/s1 |
Clave InChI |
OTRYAHNZFLNNCB-KZBLUZIOSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |
Sinónimos |
7-(2-(2-aminothiazole-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(3-hydroxy-4-pyridon-1-yl)methyl-3-cephem-4-carboxylic acid 7-ATPCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)




![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)



